2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide
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Overview
Description
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide typically involves the reaction of 2-aminothiazole with 4-methylcyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with similar biological activities.
4-Methylcyclohexylamine: Shares the cyclohexylamine moiety but lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole and carboxamide groups but without the amino and cyclohexyl substituents.
Uniqueness
2-Amino-N-(4-methylcyclohexyl)thiazole-4-carboxamide is unique due to its combined structural features, which confer enhanced biological activity and specificity. The presence of the amino group, cyclohexyl ring, and thiazole moiety allows for versatile chemical modifications and interactions with various biological targets .
Properties
Molecular Formula |
C11H17N3OS |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
2-amino-N-(4-methylcyclohexyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H17N3OS/c1-7-2-4-8(5-3-7)13-10(15)9-6-16-11(12)14-9/h6-8H,2-5H2,1H3,(H2,12,14)(H,13,15) |
InChI Key |
GXDHUHDCPLDLCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CSC(=N2)N |
Origin of Product |
United States |
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